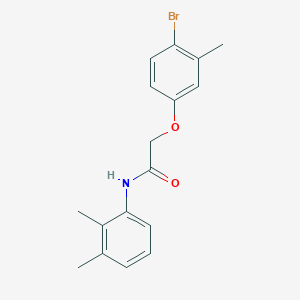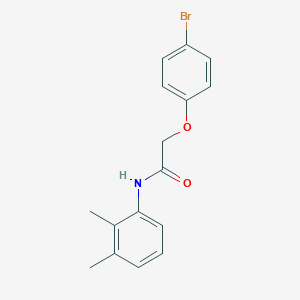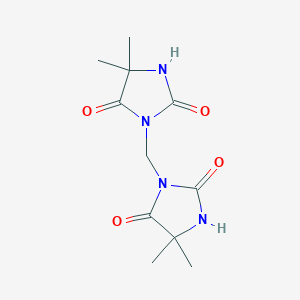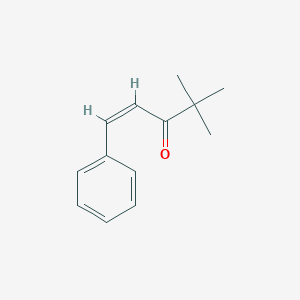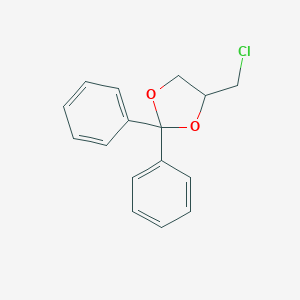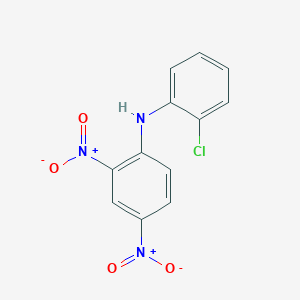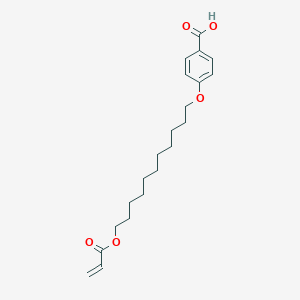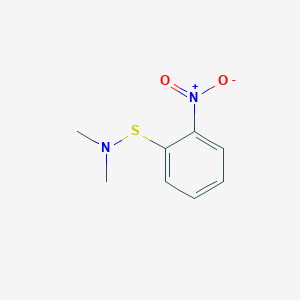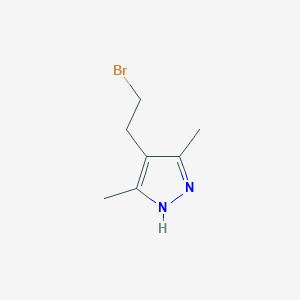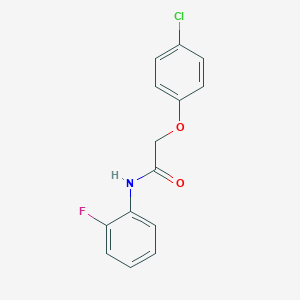
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "CF3" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
For the study of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction leads to the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
327025-66-1 |
|---|---|
Nombre del producto |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
Fórmula molecular |
C14H11ClFNO2 |
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
KYFYLSGGDIPTTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



